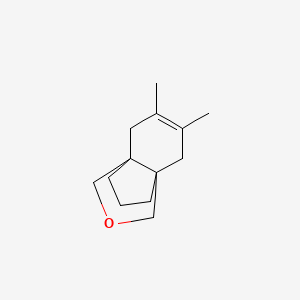
5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene is a complex organic compound with a unique structure. It belongs to the class of indenes, which are bicyclic hydrocarbons. This compound is characterized by its intricate molecular framework, which includes multiple rings and substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene system, which is then further modified to introduce the desired substituents and rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler hydrocarbons or other reduced forms.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism by which 5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full range of activities .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: This compound shares a similar core structure but differs in its substituents and overall molecular framework.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another related compound with a different ring system and functional groups.
Uniqueness
What sets 5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene apart is its specific arrangement of rings and substituents, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
88316-98-7 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3,4-dimethyl-8-oxatricyclo[4.3.3.01,6]dodec-3-ene |
InChI |
InChI=1S/C13H20O/c1-10-6-12-4-3-5-13(12,7-11(10)2)9-14-8-12/h3-9H2,1-2H3 |
InChI Key |
AETCZLIMNAPETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC23CCCC2(C1)COC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


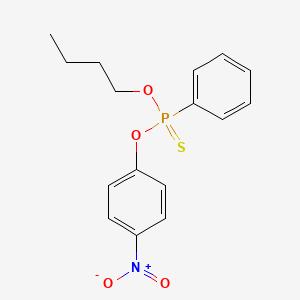
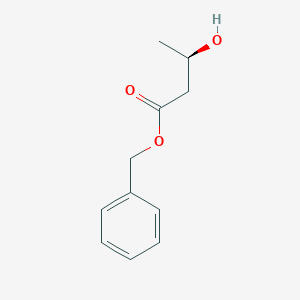
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)
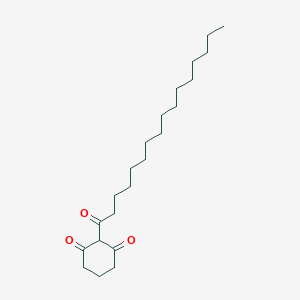

![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)
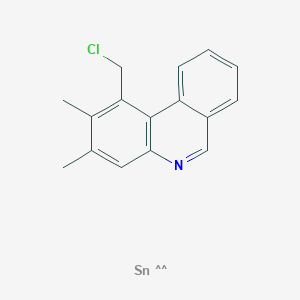
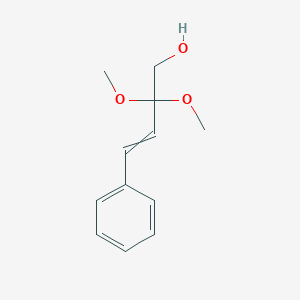
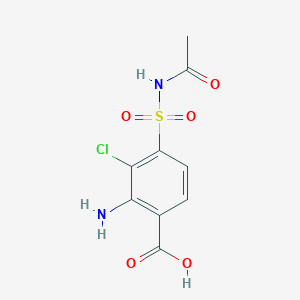
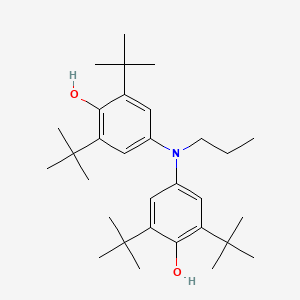
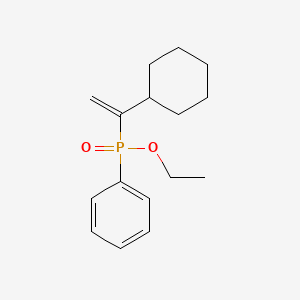
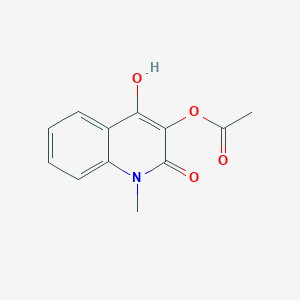
![2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14386139.png)

